4-{[2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoyl]amino}-N-undecylbenzamide
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Overview
Description
4-[2,3,3,3-TETRAFLUORO-2-(1,1,2,2,3,3,3-HEPTAFLUOROPROPOXY)PROPANAMIDO]-N-UNDECYLBENZAMIDE is a complex fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,3,3,3-TETRAFLUORO-2-(1,1,2,2,3,3,3-HEPTAFLUOROPROPOXY)PROPANAMIDO]-N-UNDECYLBENZAMIDE involves multiple steps, typically starting with the preparation of intermediate fluorinated compounds. One common approach involves the reaction of heptafluoropropoxy derivatives with tetrafluoropropanoyl fluoride under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using high-pressure reactors and continuous flow systems. The process is optimized to ensure high yield and purity, often involving purification steps such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-[2,3,3,3-TETRAFLUORO-2-(1,1,2,2,3,3,3-HEPTAFLUOROPROPOXY)PROPANAMIDO]-N-UNDECYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield simpler fluorinated derivatives.
Substitution: Fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
4-[2,3,3,3-TETRAFLUORO-2-(1,1,2,2,3,3,3-HEPTAFLUOROPROPOXY)PROPANAMIDO]-N-UNDECYLBENZAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying fluorine interactions in biological systems.
Medicine: Explored for its potential therapeutic properties, including as a component in drug formulations.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[2,3,3,3-TETRAFLUORO-2-(1,1,2,2,3,3,3-HEPTAFLUOROPROPOXY)PROPANAMIDO]-N-UNDECYLBENZAMIDE involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various substrates, influencing the reactivity and stability of the compound. The pathways involved may include binding to proteins or enzymes, altering their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(trifluoromethyl)-3,6-dioxaundecafluorononanoyl Fluoride
- Hexafluoropropene oxide trimer
- 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanoyl fluoride
Uniqueness
4-[2,3,3,3-TETRAFLUORO-2-(1,1,2,2,3,3,3-HEPTAFLUOROPROPOXY)PROPANAMIDO]-N-UNDECYLBENZAMIDE is unique due to its specific arrangement of fluorine atoms and the presence of both heptafluoropropoxy and tetrafluoropropanoyl groups. This unique structure imparts distinct chemical properties, such as high thermal stability and resistance to chemical degradation, making it valuable for specialized applications .
Properties
Molecular Formula |
C24H29F11N2O3 |
---|---|
Molecular Weight |
602.5 g/mol |
IUPAC Name |
4-[[2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl]amino]-N-undecylbenzamide |
InChI |
InChI=1S/C24H29F11N2O3/c1-2-3-4-5-6-7-8-9-10-15-36-18(38)16-11-13-17(14-12-16)37-19(39)20(25,22(28,29)30)40-24(34,35)21(26,27)23(31,32)33/h11-14H,2-10,15H2,1H3,(H,36,38)(H,37,39) |
InChI Key |
VJAAVIWBHSOQRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNC(=O)C1=CC=C(C=C1)NC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
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